![molecular formula C12H10N4O B2654496 2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 104615-64-7](/img/structure/B2654496.png)
2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline
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Description
“2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also includes a 1,2,4-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms .
Scientific Research Applications
Synthesis and Characterization
- Schiff bases including 1-(furan-2-yl)-N-phenylmethanimine, synthesized using aniline and aromatic heterocyclic aldehydes like furan-2-carbaldehyde, are characterized using various analytical techniques (Jirjees, 2022).
Chemical Reactions and Catalysis
- An efficient method for the synthesis of substituted furan-2(5H)-ones, involving aniline, demonstrates the application of this compound in multi-component chemical reactions (Shahbazi-Alavi & Safaei‐Ghomi, 2019).
- The compound is used in the photochemical preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles, showcasing its role in photolysis reactions (Guizzardi, Mella, Fagnoni, & Albini, 2000).
Material Science and Nanochemistry
- Nano-colloidal silica-tethered polyhedral oligomeric silsesquioxanes are used with aniline derivatives for the rapid synthesis of furan-2(5H)-ones, indicating applications in nanochemistry and material science (Shahbazi-Alavi et al., 2019).
Biological Interactions
- Research on the interaction of DNA with 2,5-bis(4-guanylphenyl)furan demonstrates the biological relevance of furan derivatives in drug-DNA interactions (Laughton et al., 1995).
Pharmaceutical Applications
- The study of blood serum biochemical parameters during treatment with a furan-triazole compound highlights its potential as a pharmacologically active substance, suggesting applications in medicine (Danilchenko, 2017).
Corrosion Inhibition
- Furan Schiff base derivatives are studied for their properties as corrosion inhibitors on copper, indicating applications in materials protection and engineering (Issaadi, Douadi, & Chafaa, 2014).
Solar Energy Conversion
- Phenothiazine derivatives with furan linkers used in dye-sensitized solar cells show the potential of furan derivatives in improving solar energy conversion efficiency (Kim et al., 2011).
properties
IUPAC Name |
2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c13-9-5-2-1-4-8(9)11-14-12(16-15-11)10-6-3-7-17-10/h1-7H,13H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGBVMKYESRXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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